3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole
Description
3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole (CAS: 113479-03-1) is a substituted isoxazole with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol . Its structure features a 3,5-dimethyl-substituted isoxazole core and a terminal alkyne (prop-1-yn-1-yl) group at the 4-position. This compound is of interest due to the reactivity of the alkyne group, which enables applications in click chemistry and drug discovery.
Properties
CAS No. |
113479-03-1 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3,5-dimethyl-4-prop-1-ynyl-1,2-oxazole |
InChI |
InChI=1S/C8H9NO/c1-4-5-8-6(2)9-10-7(8)3/h1-3H3 |
InChI Key |
YCUHSIMGGPRQRM-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(ON=C1C)C |
Canonical SMILES |
CC#CC1=C(ON=C1C)C |
Synonyms |
Isoxazole, 3,5-dimethyl-4-(1-propynyl)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Sonogashira Cross-Coupling Reaction
One of the primary methods for synthesizing 3,5-dimethyl-4-(prop-1-yn-1-yl)isoxazole involves the Pd-catalyzed Sonogashira cross-coupling reaction. This reaction allows for the formation of alkynylisoxazoles from 4-iodoisoxazoles and terminal alkynes. The steric effects at the C3 and C5 positions of the isoxazole significantly influence the reaction's efficiency. For instance, high yields (up to 98%) were reported when using various substituted isoxazoles with terminal alkynes, demonstrating the compound's versatility in synthetic applications .
| Reaction Conditions | Yield (%) | Comments |
|---|---|---|
| Pd(PPh₃)Cl₂ catalyst with terminal alkynes | Up to 98% | High efficiency with sterically hindered substrates |
| Gram-scale synthesis | High yield | Demonstrated scalability of the reaction |
Anticancer Properties
Recent studies have evaluated the anticancer activity of isoxazole derivatives, including this compound. These compounds exhibited promising results against various cancer cell lines. For example, derivatives were tested against lung cancer cells (A549) and showed potent inhibitory activities comparable to established drugs like doxorubicin .
| Compound | Cell Line | Activity |
|---|---|---|
| This compound | A549 (lung cancer) | Moderate to high inhibition |
Electrochemical Behavior
The electrochemical properties of isoxazoles have also been investigated, revealing their potential as antioxidant agents. Cyclic voltammetry studies indicated that these compounds possess significant oxidation and reduction potentials, making them suitable candidates for further development as drug-like molecules .
HSP90 Inhibitors
Isoxazoles have been explored as inhibitors of Heat Shock Protein 90 (HSP90), a critical chaperone involved in protein folding and stability in cancer cells. Compounds derived from isoxazoles have shown effectiveness in disrupting HSP90 functions, leading to apoptosis in cancer cells .
Development of Novel Drug Candidates
The ongoing research into isoxazole derivatives aims to develop new therapeutic agents targeting various diseases beyond cancer, including neurodegenerative disorders and infectious diseases. The unique structural features of isoxazoles allow for modifications that can enhance their bioactivity and selectivity .
Synthesis and Evaluation of Isoxazole Derivatives
A study demonstrated the synthesis of various isoxazole derivatives through multicomponent reactions (MCRs), highlighting their anticancer activities. The synthesized compounds were screened against multiple cancer cell lines, showcasing a range of biological activities that warrant further investigation .
Mechanistic Studies
Research has also focused on understanding the mechanisms by which isoxazoles exert their biological effects. For instance, studies involving control experiments with radical inhibitors indicated that certain reactions do not proceed via radical pathways, providing insights into their reactivity profiles .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications at the 4-Position
The 4-position of the isoxazole ring is a critical site for functionalization. Below is a comparison of 3,5-dimethyl-4-(prop-1-yn-1-yl)isoxazole with key analogs:
Key Observations:
- Alkyne vs. Boronate : The terminal alkyne in the target compound enables click chemistry, whereas the boronate ester in analog D3772 (CAS: 832114-00-8) facilitates cross-coupling reactions .
- Biological Activity : Arylazo derivatives (e.g., 3,5-dimethyl-4-(4-fluorophenyldiazenyl)isoxazole) exhibit cytotoxic effects against leukemia HL-60 cells (IC₅₀ ~42–67 µM), comparable to temozolomide .
- Synthetic Utility : Thiophene- and morpholine-substituted analogs are intermediates in synthesizing sulfonamide-containing heterocycles .
Physicochemical Properties
| Property | This compound | 3,5-Dimethyl-4-(thiophene-2-yl)isoxazole | 3,5-Dimethyl-4-(boronate ester)isoxazole |
|---|---|---|---|
| Molecular Weight | 135.16 | 328.00 | 223.08 |
| Melting Point | Not reported | 103–105°C | 143–145°C |
| Solubility | Likely low (hydrophobic alkyne) | Moderate (polar sulfonamide group) | Low (boronate ester) |
Preparation Methods
Copper-Catalyzed 1,3-Dipolar Cycloaddition
The foundational strategy for constructing the isoxazole core involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes. A copper(I)-catalyzed method enables regioselective synthesis of 3,5-disubstituted isoxazoles. For 3,5-dimethyl-4-(prop-1-yn-1-yl)isoxazole, this approach would require:
-
Nitrile oxide precursor : Generated in situ from dimethylglyoxime or a related diketone derivative.
-
Alkyne component : Prop-1-yne or a protected propynyl equivalent.
Reaction conditions typically involve dichloromethane or toluene at 60–80°C, with yields exceeding 80% for analogous systems. However, steric hindrance from the 3,5-dimethyl groups may necessitate prolonged reaction times or elevated temperatures.
Hypervalent Iodine(III)-Catalyzed Intramolecular Cyclization
Recent advances employ hypervalent iodine(III) reagents (e.g., 2 ) to catalyze intramolecular oxidative cyclization of aldoximes tethered to alkynes. For the target compound, this method would involve:
-
Substrate design : A propargyl-substituted aldoxime (e.g., ).
-
Catalytic system : -Toluenesulfonic acid and -CPBA in dichloromethane at room temperature.
This metal-free approach achieves high regioselectivity, with yields up to 94% for similar isoxazoles. The propynyl group is incorporated during the cyclization step, avoiding post-synthetic modifications.
Post-Functionalization Strategies
Halogenation Followed by Sonogashira Coupling
A two-step protocol involves:
-
Halogenation at C4 : Directing a halogen (e.g., bromine) to the 4-position of pre-formed 3,5-dimethylisoxazole using or electrophilic brominating agents.
-
Sonogashira coupling : Reacting the brominated intermediate with prop-1-yne under palladium/copper catalysis.
While feasible, this method faces challenges:
-
Limited reactivity of isoxazole C–H bonds for direct halogenation.
-
Potential decomposition of the propynyl group under coupling conditions (e.g., high temperatures).
Nucleophilic Substitution of 4-Chloromethyl Derivatives
Adapting a patent method for 3,5-dimethyl-4-chloromethylisoxazole, the chloromethyl group could be replaced via nucleophilic substitution:
-
Synthesis of 4-chloromethyl intermediate : Reacting methyl ethyl diketone with hydroxylamine hydrochloride and under reflux.
-
Alkyne introduction : Treating the chloromethyl derivative with propargyl Grignard or lithium acetylide.
Key limitations include:
-
Low yields in substitution reactions due to steric bulk.
-
Competing elimination pathways forming undesired alkenes.
Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Ultrasound irradiation enhances reaction rates and yields by improving mass transfer. A solvent-free protocol reported for 3-alkyl-5-arylisoxazoles could be adapted by:
Ionic Liquid-Mediated Cyclization
Ionic liquids (e.g., ) serve as recyclable solvents for isoxazole synthesis. For the target compound:
-
Reactants : β-Diketone derivatives and hydroxylamine hydrochloride.
-
Conditions : 90°C for 4 hours, with ionic liquid recovery >95% after extraction.
This method reduces environmental impact but requires optimization for alkyne compatibility.
Comparative Analysis of Methods
Mechanistic Considerations
Regioselectivity in Cycloadditions
The 1,3-dipolar cycloaddition between nitrile oxides and alkynes follows frontier molecular orbital (FMO) theory, where electron-deficient nitrile oxides preferentially react with electron-rich alkynes. For 3,5-dimethyl substitution, steric effects dominate, directing the methyl groups to the 3- and 5-positions.
Q & A
Basic Research Questions
Q. What are the key structural features and characterization methods for 3,5-Dimethyl-4-(prop-1-yn-1-yl)isoxazole?
- Structural Features : The compound has a molecular formula of C₈H₉NO (135.16 g/mol) with a propynyl group at the 4-position of the isoxazole ring .
- Characterization Methods :
- Spectroscopy : Use IR to identify functional groups (e.g., C≡C stretching at ~2100–2260 cm⁻¹) and NMR (¹H/¹³C) to confirm substituent positions. For example, the methyl groups on the isoxazole ring typically appear as singlets in ¹H NMR .
- Mass Spectrometry : LC-MS or HRMS can verify molecular weight and fragmentation patterns .
Q. How is this compound synthesized?
- Methodology :
- Core Structure Formation : Isoxazole rings are often synthesized via cyclization of α,β-unsaturated nitriles with hydroxylamine. For derivatives with alkyne groups, Sonogashira coupling or Suzuki-Miyaura reactions (using boronic acid precursors) are effective .
- Example : A Pd-catalyzed coupling between 3,5-dimethyl-4-borylisoxazole and a propynyl halide achieves the propynyl substitution . Typical yields range from 65% to 98% depending on catalyst loading (e.g., 2.5 mol% Pd(dppf)Cl₂) and reaction time (2–18 hours) .
Q. What preliminary biological assays are used to evaluate this compound?
- Screening Protocols :
- Cytotoxicity Assays : Test against leukemia HL-60 cells using MTT assays. IC₅₀ values are calculated to assess potency .
- Enzyme Inhibition : Evaluate interactions with CDK7 or other kinases via fluorescence polarization assays .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Strategies :
- Catalyst Screening : Compare Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) to enhance coupling efficiency. Pd(dppf)Cl₂ in dioxane/water (2:1) at 100°C for 2 hours achieves quantitative yields .
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve cyclization reactions, while ethanol/water mixtures aid recrystallization .
Q. What computational tools are used to predict reactivity and stability?
- Methods :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H⋯O) to assess crystal packing and stability .
- Case Study : For photodissociation studies, identify low-energy conical intersections (<3 eV) using TD-DFT to explain decomposition pathways under UV light .
Q. How do structural modifications impact anticancer activity?
- SAR Insights :
- Alkyne Substitution : The propynyl group enhances membrane permeability, increasing cytotoxicity in HL-60 cells .
- Isoxazole Ring Modifications : Adding electron-withdrawing groups (e.g., sulfonyl) improves kinase inhibition (e.g., CDK7 IC₅₀ < 50 nM) .
Q. How to resolve spectral contradictions in reaction intermediates?
- Case Example : When synthesizing 4-arylazo derivatives, IR spectra may show unexpected CO bands (~1710 cm⁻¹ vs. predicted ~1660 cm⁻¹). This suggests tautomerization or solvent adduct formation. Confirm via X-ray crystallography or 2D NMR (HSQC/HMBC) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
